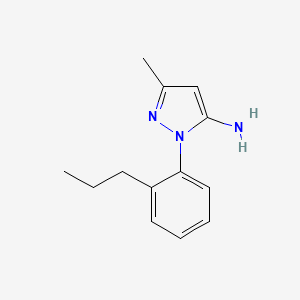
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a methyl group at the 5-position, a propylphenyl group at the 2-position, and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by functionalization to introduce the desired substituents. For instance, the reaction of 2-propylbenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the pyrazole ring. Subsequent methylation and amination steps introduce the methyl and amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-propylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes like cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the propylphenyl group.
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with different substituents at the 2-position.
2-Phenyl-3-methyl-5-aminopyrazole: Similar structure but with different substituents at the 5-position
Uniqueness
5-Methyl-2-(2-propylphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylphenyl group at the 2-position and the amine group at the 3-position allows for unique interactions with biological targets and enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-2-(2-propylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-3-6-11-7-4-5-8-12(11)16-13(14)9-10(2)15-16/h4-5,7-9H,3,6,14H2,1-2H3 |
InChI Key |
AVRUUPZOJVBHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1N2C(=CC(=N2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















